molecular formula C14H18BrNO4 B6634915 3-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methoxybenzamide

3-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methoxybenzamide

Cat. No.: B6634915
M. Wt: 344.20 g/mol
InChI Key: KRUPANIKIULXLL-UHFFFAOYSA-N
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Description

3-Bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methoxybenzamide is a synthetic organic compound characterized by the presence of a bromine atom, a methoxy group, and a benzamide moiety

Properties

IUPAC Name

3-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-9-14(18,5-6-20-9)8-16-13(17)10-3-4-12(19-2)11(15)7-10/h3-4,7,9,18H,5-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUPANIKIULXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNC(=O)C2=CC(=C(C=C2)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methoxybenzamide typically involves multiple steps:

    Bromination: The starting material, 4-methoxybenzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide to introduce the bromine atom at the 3-position.

    Amidation: The brominated product is then converted to the corresponding benzamide by reacting with an amine, such as 3-hydroxy-2-methyloxolan-3-ylmethylamine, under conditions that typically involve a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Cyclization: The final step involves cyclization to form the oxolane ring, which can be achieved through intramolecular nucleophilic substitution under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The hydroxyl group in the oxolane ring can be oxidized to a ketone or reduced to a methylene group, depending on the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄.

    Reduction: Reagents like LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride).

    Hydrolysis: Acidic conditions (HCl, H₂SO₄) or basic conditions (NaOH, KOH).

Major Products

    Substitution: Products vary depending on the nucleophile used, such as azides, thiols, or ethers.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methoxybenzamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzamide: Lacks the oxolane ring, making it less versatile in terms of chemical reactivity.

    N-[(3-Hydroxy-2-methyloxolan-3-yl)methyl]-4-methoxybenzamide: Lacks the bromine atom, which reduces its potential for nucleophilic substitution reactions.

    4-Methoxybenzamide: Lacks both the bromine atom and the oxolane ring, significantly limiting its reactivity and applications.

Uniqueness

3-Bromo-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-4-methoxybenzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

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